Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid
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Description
Scientific Research Applications
Generation and Rearrangement
The generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations demonstrate the compound's reactivity and potential in creating complex molecular structures. Research shows the synthesis of spiro(bicyclo[2.2.1]heptane-2,1'-cyclopropane) derivatives and explores their solvolysis reactions, indicating faster reactions than analogous exo-2-norbornyl esters. This is attributed to ion-pair recombination and a bridged carbocation intermediate, illustrating the compound's utility in studying molecular vibrations and rearrangements (Kirmse, Landscheidt, & Schleich, 1992).
Novel Bornane Synthesis
A study focused on the synthesis of a bornane derivative via solvolysis reactions, showcasing an innovative approach to synthesizing spirocyclopropane derivatives. This research highlights the compound's role in creating new molecular frameworks, potentially opening avenues for further applications in medicinal chemistry and material science (Föhlisch, Abu Bakr, & Fischer, 2002).
Competitive Atom Shifts in Strained Carbenes
Research on spiro[3.3]hept-1-ylidene, a strained carbene reaction intermediate, produced through high-vacuum flash pyrolysis, underscores the compound's significance in studying reaction mechanisms, specifically [1,2]-sigmatropic rearrangements. This highlights its utility in understanding molecular rearrangements and the impact of strain on chemical reactivity (Rosenberg, Schrievers, & Brinker, 2016).
Ring-Opening Olefin Metathesis Polymerization
The polymerization of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) via ring-opening olefin metathesis demonstrates the compound's potential in polymer science. This research provides insights into the microstructure of the resulting polymers, emphasizing the role of steric hindrance in influencing polymer characteristics, which could be valuable for developing new materials with tailored properties (Seehof & Risse, 1993).
Cyclopropane Participation in Norbornyl Cations
Investigations into the nitrous acid deamination of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-endo-2-amine have shed light on the reactivity and stability of cyclopropane-containing norbornyl cations. This research further elucidates the compound's versatility in synthetic organic chemistry, particularly in nucleophilic substitution reactions (Herrmann & Kirmse, 1995).
properties
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRBBFSKQZSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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